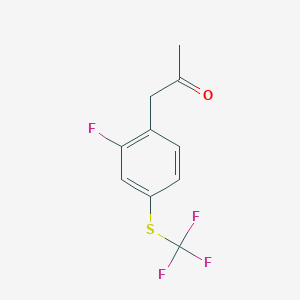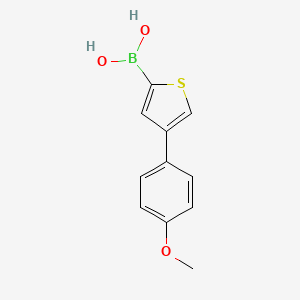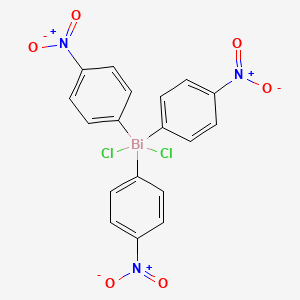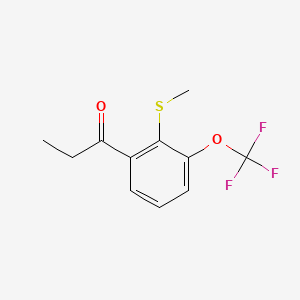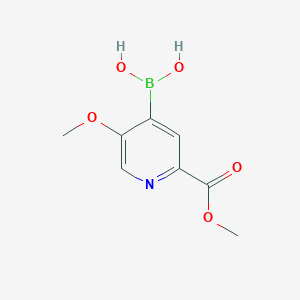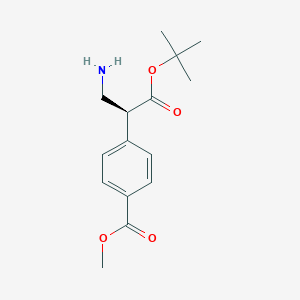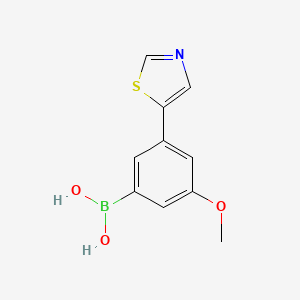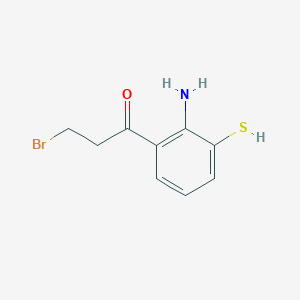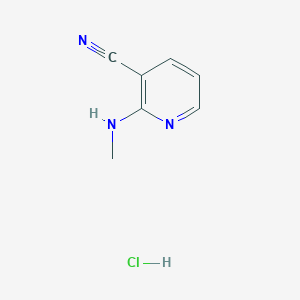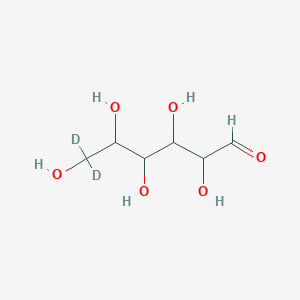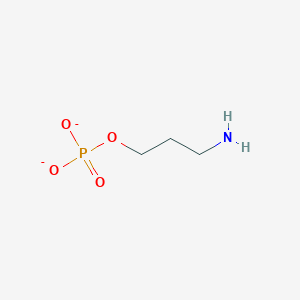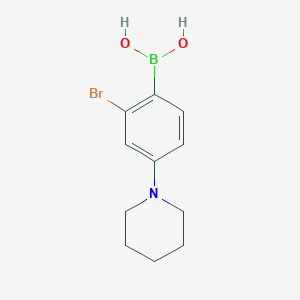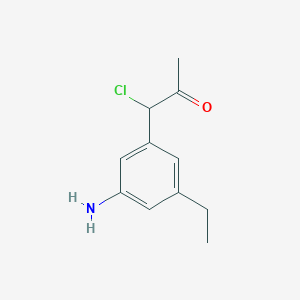
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO. It is a chlorinated ketone with an amino group and an ethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one can be achieved through several methods. One common approach involves the chlorination of 1-(3-Amino-5-ethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives such as 1-(3-Amino-5-ethylphenyl)-1-azidopropan-2-one.
Reduction: Formation of 1-(3-Amino-5-ethylphenyl)-1-propanol.
Oxidation: Formation of 1-(3-Nitro-5-ethylphenyl)-1-chloropropan-2-one.
Applications De Recherche Scientifique
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. For example, the amino group may form hydrogen bonds with active site residues, while the chloroketone moiety can participate in covalent interactions with nucleophilic amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-5-ethylphenyl)propan-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-(3-Amino-5-methylphenyl)-1-chloropropan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
1-(3-Amino-5-ethylphenyl)-2-bromopropan-1-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
1-(3-Amino-5-ethylphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and a chloroketone moiety, which confer distinct reactivity and potential biological activities. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-(3-amino-5-ethylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
Clé InChI |
MVFNMDTVJJRJNE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)N)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


